molecular formula C24H50NO+ B1212954 Cethexonium CAS No. 6810-42-0

Cethexonium

Cat. No.: B1212954
CAS No.: 6810-42-0
M. Wt: 368.7 g/mol
InChI Key: YPQVDFLBDPTGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cethexonium bromide is a quaternary ammonium compound known for its antiseptic properties. It is commonly used in various pharmaceutical and cosmetic formulations due to its ability to act against a wide range of bacteria and fungi. The chemical structure of this compound bromide includes a long hydrophobic alkyl chain and a positively charged quaternary ammonium group, which contributes to its surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cethexonium bromide can be synthesized through the reaction of hexadecyl bromide with dimethylcyclohexylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, this compound bromide is produced using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical and cosmetic standards .

Chemical Reactions Analysis

Types of Reactions

Cethexonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cethexonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cethexonium bromide involves its interaction with the cell membrane of microorganisms. The positively charged quaternary ammonium group binds to the negatively charged components of the cell membrane, leading to disruption and cell lysis. This results in the inactivation of enzymes and denaturation of proteins, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cethexonium bromide is unique due to its specific chemical structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antiseptic agent in various formulations .

Properties

CAS No.

6810-42-0

Molecular Formula

C24H50NO+

Molecular Weight

368.7 g/mol

IUPAC Name

hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium

InChI

InChI=1S/C24H50NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26/h23-24,26H,4-22H2,1-3H3/q+1

InChI Key

YPQVDFLBDPTGLB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O

Key on ui other cas no.

6810-42-0

Related CAS

1794-74-7 (bromide)

Synonyms

Biocidan
cethexonium
cethexonium bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cethexonium
Reactant of Route 2
Cethexonium
Reactant of Route 3
Cethexonium
Reactant of Route 4
Cethexonium
Reactant of Route 5
Cethexonium
Reactant of Route 6
Cethexonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.